molecular formula C10H13NO B12120448 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL CAS No. 885272-06-0

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL

Cat. No.: B12120448
CAS No.: 885272-06-0
M. Wt: 163.22 g/mol
InChI Key: MUUWCBRAVNOUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL is a compound with the following structural formula:

CH2NH2CH2CHCHOH\text{CH}_2\text{NH}_2 \quad | \quad \text{CH}_2 \quad | \quad \text{CH} \quad | \quad \text{CH} \quad | \quad \text{OH} CH2​NH2​∣CH2​∣CH∣CH∣OH

It features an aminomethyl group (-CH₂-NH₂) attached to a dihydroindene ring. Let’s explore its properties and applications.

Preparation Methods

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL involves several methods:

Chemical Reactions Analysis

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction of the carbonyl group can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

This compound finds applications in diverse fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: Studied for its pharmacological effects.

    Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism by which 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While there are related compounds, the unique structure of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL sets it apart. Similar compounds include muscimol , which also contains an aminomethyl group.

Properties

CAS No.

885272-06-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H13NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4,6,11H2

InChI Key

MUUWCBRAVNOUBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.